Cas no 13395-35-2 (2-Iminobiotin)

2-Iminobiotin 化学的及び物理的性質
名前と識別子
-
- 1H-Thieno[3,4-d]imidazole-6-pentanoicacid, 2-amino-3a,4,6,6a-tetrahydro-, (3aR,6S,6aS)-
- 2-Iminobiotin
- 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
- 2izl
- Guanidinobiotin
- Guanidinobiotin Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- (3aR,6S,6aS)-2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-6-pentanoic acid
- Iminobiotin
- 2-Iminobiotine
- 2-IMINOBIOTIN HYDROBROMIDE
- 2-IMINOBIOTIN 98+%
- Guanidinobiotin, Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- 2-Iminobiotin, >=98% (TLC)
- AKOS015854970
- CS-0068276
- HY-118700
- DB03353
- CHEMBL1233598
- 5-((3AS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 5-[(3aR,6S,6aS)-2-amino-1H,3aH,4H,6H,6aH-thieno[3,4-d]imidazol-6-yl]pentanoic acid
- BP-20532
- 5-[(3aS,4S,6aR)-2-imino-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid
- 1H-THIENO(3,4-D)IMIDAZOLE-6-PENTANOIC ACID, 2-AMINO-3A,4,6,6A-TETRAHYDRO-, (3AR,6S,6AS)-
- MFCD00066150
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, 2-amino-3a,4,6,6a-tetrahydro-, (3aS-(3aalpha,4beta,6aalpha))-
- THIENO(3,4-D)IMIDAZOLINE-4-VALERIC ACID, TETRAHYDRO-2-IMINO-
- Q27094295
- Tetrahydro-2-iminothieno[3,4-d]imidazoline-4-valeric acid
- SCHEMBL4113327
- UNII-HXH71NRQ5C
- DTXSID20158431
- HXH71NRQ5C
- 5-[(2Z,3aS,4S,6aR)-2-iminohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
- 1H-THIENO(3,4-D)IMIDAZOLE-4-PENTANOIC ACID, 2-AMINO-3A,4,6,6A-TETRAHYDRO-, (3AS,4S,6AR)-
- 5-((3AS,4S,6AR)-2-IMINOHEXAHYDRO-1H-THIENO(3,4-D)IMIDAZOL-4-YL)PENTANOIC ACID
- Hexahydro-2-imino-1h-thieno(3,4-d)imidazole-4-pentanoic acid
- NS00070680
- AKOS030632178
- 5-((3aR,6S,6aS)-2-Amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoic acid
- AS-74208
- 13395-35-2
- NCGC00346835-01
- DTXCID3080922
- 5-((3aS,4S,6aR)-2-amino-1H,3aH,4H,6H,6aH-thieno(3,4-d)imidazol-4-yl)pentanoic acid
- WWVANQJRLPIHNS-ZKWXMUAHSA-N
- DA-69797
- 5-[(3AS,4S,6AR)-2-AMINO-1H,3AH,4H,6H,6AH-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID
- 5-[(3AS,4S,6AR)-2-IMINO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID
- BRD-K07954936-001-01-3
-
- MDL: MFCD00066150
- インチ: InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
- InChIKey: WWVANQJRLPIHNS-ZKWXMUAHSA-N
- ほほえんだ: C(CCC(=O)O)C[C@H]1[C@@H]2[C@H](CS1)NC(=N)N2
計算された属性
- せいみつぶんしりょう: 243.10400
- どういたいしつりょう: 243.104147
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 113
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.60
- ゆうかいてん: No data available
- ふってん: 477.3°Cat760mmHg
- フラッシュポイント: 242.5°C
- 屈折率: 1.737
- ようかいど: 1 M HCl: 50 mg/mL, clear, colorless
- PSA: 110.51000
- LogP: 1.36890
- ようかいせい: 水に溶ける
2-Iminobiotin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- 福カードFコード:10-21
- ちょぞうじょうけん:2-8°C
2-Iminobiotin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202403C-1g |
2-Iminobiotin, |
13395-35-2 | ≥98% | 1g |
¥8747.00 | 2023-09-05 | |
TRC | I249315-25mg |
2-Iminobiotin |
13395-35-2 | 25mg |
$ 405.00 | 2022-06-04 | ||
TRC | I249315-50mg |
2-Iminobiotin |
13395-35-2 | 50mg |
$ 670.00 | 2022-06-04 | ||
Chemenu | CM187037-1g |
5-((3aR,6S,6aS)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoic acid |
13395-35-2 | 97% | 1g |
$458 | 2021-08-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022907-25mg |
2-Iminobiotin |
13395-35-2 | 98% | 25mg |
¥399 | 2023-09-10 | |
eNovation Chemicals LLC | D963722-100mg |
1H-Thieno[3,4-d]imidazole-6-pentanoicacid, 2-amino-3a,4,6,6a-tetrahydro-, (3aR,6S,6aS)- |
13395-35-2 | 98% | 100mg |
$265 | 2023-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202403B-100 mg |
2-Iminobiotin, |
13395-35-2 | ≥98% | 100MG |
¥1,038.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202403D-5 g |
2-Iminobiotin, |
13395-35-2 | ≥98% | 5g |
¥34,807.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202403E-10 g |
2-Iminobiotin, |
13395-35-2 | ≥98% | 10g |
¥51,143.00 | 2023-07-11 | |
MedChemExpress | HY-118700-10mM*1mLinDMSO |
2-Iminobiotin |
13395-35-2 | 10mM*1mLinDMSO |
¥550 | 2023-07-26 |
2-Iminobiotin 関連文献
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Dawei Zhang,Rui Duan Phys. Chem. Chem. Phys. 2021 23 21951
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Kosti Tapio,Dongkai Shao,Sanna Auer,Jussipekka Tuppurainen,Markus Ahlskog,Vesa P. Hyt?nen,J. Jussi Toppari Nanoscale 2018 10 19297
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Wenqi Liu,Soumen K. Samanta,Bradley D. Smith,Lyle Isaacs Chem. Soc. Rev. 2017 46 2391
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Francesco V. Reddavide,Meiying Cui,Weilin Lin,Naiqiang Fu,Stephan Heiden,Helena Andrade,Michael Thompson,Yixin Zhang Chem. Commun. 2019 55 3753
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Bruce A. Macher,Ten-Yang Yen Mol. BioSyst. 2007 3 705
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6. Analyzing the origins of receptor–ligand adhesion forces measured by the scanning force microscopeAdam Moore,Philip M. Williams,Martyn C. Davies,David E. Jackson,Clive J. Roberts,Saul J. B. Tendler J. Chem. Soc. Perkin Trans. 2 1999 419
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Marc Creus,Thomas R. Ward Org. Biomol. Chem. 2007 5 1835
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Rafel Prohens,Gabriel Martorell,Pablo Ballester,Antoni Costa Chem. Commun. 2001 1456
2-Iminobiotinに関する追加情報
2-Iminobiotin: A Comprehensive Overview
2-Iminobiotin, also known by its CAS number 13395-35-2, is a compound of significant interest in the fields of biochemistry and molecular biology. This molecule is a derivative of biotin, a water-soluble B-vitamin that plays a crucial role in various biochemical processes, including fat and carbohydrate metabolism. The term biotin derivative is often used to describe compounds like 2-iminobiotin, which are structurally similar to biotin but with modifications that confer unique properties.
The structure of 2-iminobiotin differs from that of biotin in the substitution at the 2-position of the bicyclic ring system. This modification introduces new functional groups that can influence the compound's reactivity and biological activity. Recent studies have highlighted the potential of biotin derivatives in applications ranging from drug delivery systems to biosensor development. For instance, researchers have explored the use of 2-iminobiotin as a linker in bioconjugate chemistry, where its ability to bind avidin or streptavidin with high affinity makes it invaluable for molecular recognition assays.
In terms of synthesis, 2-iminobiotin can be prepared through various chemical pathways, including condensation reactions and enzymatic modifications. The choice of synthesis method depends on the desired purity and scale of production. One notable advancement in this area involves the use of recombinant proteins to facilitate the selective modification of biotin precursors, enabling the production of highly pure 2-iminobiotin for research and industrial applications.
The biological activity of 2-iminobiotin has been a subject of extensive research. Unlike native biotin, which is primarily involved in metabolic processes through its interaction with biotin-dependent enzymes, 2-imimobiotint exhibits distinct binding properties. For example, studies have shown that it can bind to avidins with comparable or even higher affinity than biotin itself. This property has led to its use in the development of highly sensitive biosensors for detecting trace amounts of analytes in complex matrices.
Another area where 2-imimobiotint has shown promise is in drug delivery systems. By conjugating therapeutic molecules to 2-imimobiotint, researchers can exploit its strong binding affinity for avidins to create targeted delivery vehicles. This approach has been tested in preclinical models and has demonstrated potential for improving drug efficacy while reducing systemic toxicity.
From a structural perspective, the bicyclic structure of 2-imimobiotint provides a rigid framework that can be further modified for specific applications. For instance, introducing additional functional groups at strategic positions can enhance solubility or enable cross-linking with other biomolecules. These modifications are often guided by computational modeling techniques, which allow researchers to predict how changes in the molecule's structure will affect its properties.
In conclusion, 2-imimobiotint (CAS No:13395-35-2) represents a versatile platform for exploring novel applications in biochemistry and molecular biology. Its unique combination of structural features and functional properties makes it an attractive candidate for researchers seeking innovative solutions in areas such as diagnostics, therapeutics, and molecular imaging.
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